molecular formula C7H11F3O4S B13052049 2-Cyclobutoxyethyl trifluoromethanesulfonate

2-Cyclobutoxyethyl trifluoromethanesulfonate

Cat. No.: B13052049
M. Wt: 248.22 g/mol
InChI Key: BKNAEHBJQXRGIC-UHFFFAOYSA-N
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Description

2-Cyclobutoxyethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H11F3O4S. It is known for its use in various chemical reactions and as a reagent in organic synthesis. The compound is characterized by the presence of a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutoxyethyl trifluoromethanesulfonate typically involves the reaction of cyclobutyl alcohol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the anhydride. The general reaction scheme is as follows:

Cyclobutyl alcohol+Trifluoromethanesulfonic anhydride2-Cyclobutoxyethyl trifluoromethanesulfonate+By-products\text{Cyclobutyl alcohol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{By-products} Cyclobutyl alcohol+Trifluoromethanesulfonic anhydride→2-Cyclobutoxyethyl trifluoromethanesulfonate+By-products

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutoxyethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Acylation: The trifluoromethanesulfonate group can act as a catalyst in acylation reactions, facilitating the formation of acylated products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Oxidizing Agents: Such as potassium permanganate and chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions typically yield substituted cyclobutyl derivatives.

Scientific Research Applications

2-Cyclobutoxyethyl trifluoromethanesulfonate has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Material Science: Utilized in the synthesis of specialty materials with unique properties.

    Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of 2-Cyclobutoxyethyl trifluoromethanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonate group stabilizes the transition state, facilitating the departure of the leaving group and the formation of the new bond. The electron-withdrawing nature of the trifluoromethanesulfonate group also enhances the reactivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate
  • 2-(Trimethylsilyl)ethyl trifluoromethanesulfonate
  • 2-(Cyclohexyloxy)ethyl trifluoromethanesulfonate

Uniqueness

2-Cyclobutoxyethyl trifluoromethanesulfonate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where the cyclobutyl group can influence the reactivity and selectivity of the reactions.

Properties

Molecular Formula

C7H11F3O4S

Molecular Weight

248.22 g/mol

IUPAC Name

2-cyclobutyloxyethyl trifluoromethanesulfonate

InChI

InChI=1S/C7H11F3O4S/c8-7(9,10)15(11,12)14-5-4-13-6-2-1-3-6/h6H,1-5H2

InChI Key

BKNAEHBJQXRGIC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OCCOS(=O)(=O)C(F)(F)F

Origin of Product

United States

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